molecular formula C10H9BrF2O3 B12335773 Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Cat. No.: B12335773
M. Wt: 295.08 g/mol
InChI Key: POBXNPMSBYGNMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the bromination of 4-ethoxy-2,3-difluorobenzoic acid followed by esterification with methanol in the presence of a strong acid catalyst . The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is unique due to the presence of both ethoxy and difluoro substituents, which confer specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates .

Properties

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

InChI

InChI=1S/C10H9BrF2O3/c1-3-16-9-6(11)4-5(10(14)15-2)7(12)8(9)13/h4H,3H2,1-2H3

InChI Key

POBXNPMSBYGNMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)C(=O)OC)Br

Origin of Product

United States

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